molecular formula C12H25N3 B5758298 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine

4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine

Cat. No.: B5758298
M. Wt: 211.35 g/mol
InChI Key: LCRCQLLWISKIGU-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine, also known as 4-Me-MPH, is a stimulant drug that has been gaining attention in recent years due to its potential applications in scientific research. This compound is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, 4-Me-MPH has unique properties that make it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is similar to that of methylphenidate. This compound acts as a dopamine and norepinephrine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters and increases their availability in the brain. This leads to increased activity in the prefrontal cortex, which is involved in executive function and decision-making.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulant drugs. This compound increases heart rate, blood pressure, and body temperature, and can cause feelings of euphoria and increased energy. However, the effects of this compound are relatively mild compared to other stimulants, which makes it a useful tool for studying the neural mechanisms underlying behavior and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine in laboratory experiments is its relatively mild effects. This makes it easier to study the specific neural mechanisms underlying behavior and cognition without confounding factors such as extreme changes in heart rate or blood pressure. However, one limitation of using this compound is that it is a relatively new compound, and there is still much to learn about its effects and potential applications.

Future Directions

There are several future directions for research on 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine. One area of interest is the potential use of this compound in the treatment of ADHD and other cognitive disorders. Researchers are also interested in studying the long-term effects of this compound use, as well as its potential for abuse and addiction. Additionally, there is ongoing research on the neural mechanisms underlying attention, motivation, and reward processing, and this compound is a promising tool for studying these processes.

Synthesis Methods

The synthesis of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine involves several steps, including the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime. This compound is then reacted with methyl iodide to form this compound. The synthesis process is relatively complex and requires specialized equipment and expertise.

Scientific Research Applications

4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which can have a range of effects on behavior and cognition. Researchers have used this compound to study the neural mechanisms underlying attention, motivation, and reward processing.

Properties

IUPAC Name

4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-11-3-5-12(6-4-11)13-15-9-7-14(2)8-10-15/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRCQLLWISKIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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